molecular formula C12H15NO4 B12855489 5-Hydroxy-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

5-Hydroxy-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

Cat. No.: B12855489
M. Wt: 237.25 g/mol
InChI Key: ZCTYCSZZYMZNCD-UHFFFAOYSA-N
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Description

5-Hydroxy-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a heterocyclic compound with a unique structure that includes a benzoazepine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with an amine derivative, followed by cyclization and subsequent hydroxylation to introduce the hydroxy group at the 5-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Hydroxy-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Hydroxy-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is unique due to its specific combination of functional groups and the benzoazepine core. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

5-hydroxy-7,8-dimethoxy-1,3,4,5-tetrahydro-3-benzazepin-2-one

InChI

InChI=1S/C12H15NO4/c1-16-10-3-7-4-12(15)13-6-9(14)8(7)5-11(10)17-2/h3,5,9,14H,4,6H2,1-2H3,(H,13,15)

InChI Key

ZCTYCSZZYMZNCD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(CNC(=O)CC2=C1)O)OC

Origin of Product

United States

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